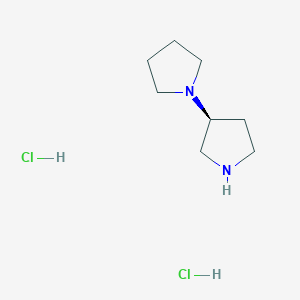
(S)-1,3'-Bipyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. It is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral auxiliary under controlled conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-1,3’-Bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1,3’-Bipyrrolidine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric synthesis. It binds to metal catalysts, creating a chiral environment that promotes the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with various metal ions and substrates, leading to the desired stereochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
®-1,3’-Bipyrrolidine dihydrochloride: The enantiomer of (S)-1,3’-Bipyrrolidine dihydrochloride, used in similar applications but with opposite stereochemistry.
1,2-Diaminocyclohexane: Another chiral ligand used in asymmetric synthesis.
Proline derivatives: Commonly used chiral catalysts in organic synthesis.
Uniqueness
(S)-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts and its high enantioselectivity set it apart from other similar compounds.
Properties
CAS No. |
859027-47-7 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
YVDLKXCXGLINFV-QRPNPIFTSA-N |
SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2.Cl |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


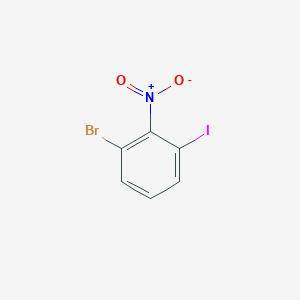
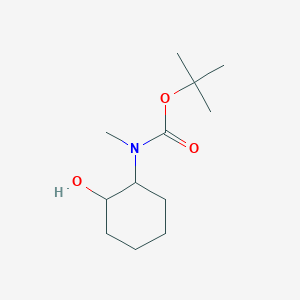
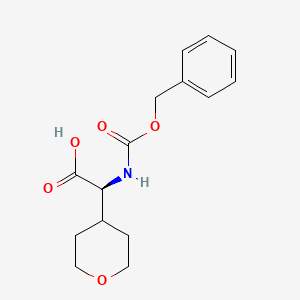
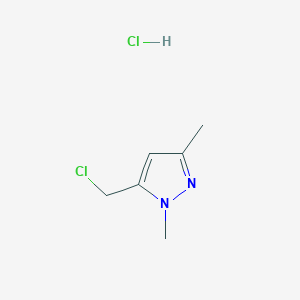
![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)

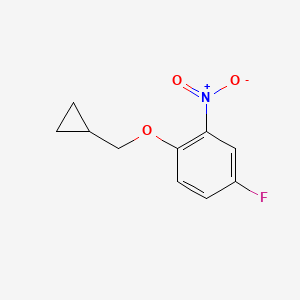
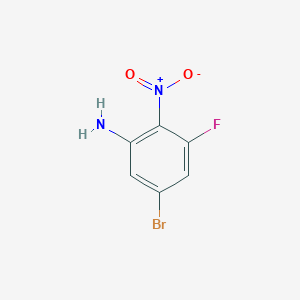
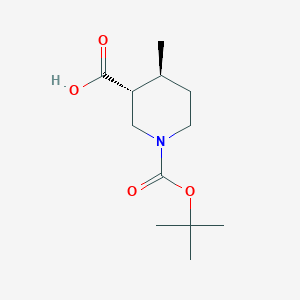
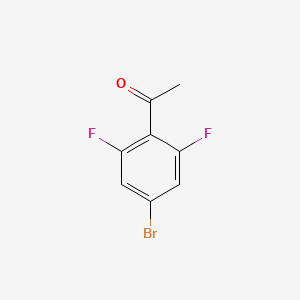

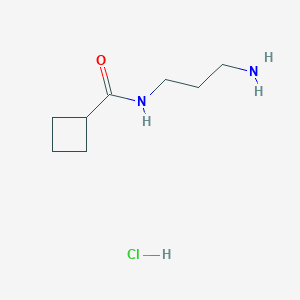
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
